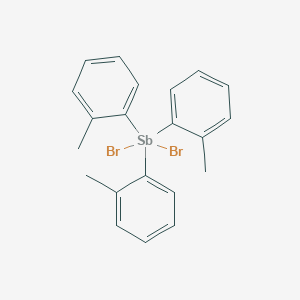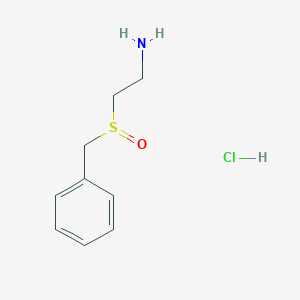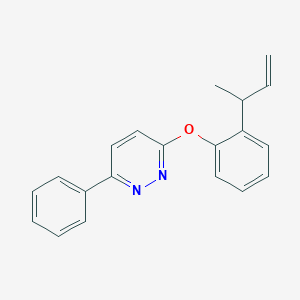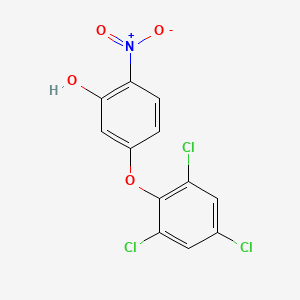
1,5-Dimethyl-1,5-diazocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-1,5-diazocane is an organic compound that belongs to the class of cyclic diamines It is a derivative of 1,5-diazocane, where two methyl groups are attached to the nitrogen atoms in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-1,5-diazocane can be synthesized through several methodsThe reaction typically requires a solvent such as ethanol and a catalyst like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions, where the methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.
Substitution: Alkyl halides, acyl chlorides, and base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,5-Dimethyl-1,5-diazocane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-1,5-diazocane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This property is exploited in catalysis and coordination chemistry. Additionally, the presence of methyl groups on the nitrogen atoms can influence the compound’s binding affinity and selectivity towards specific biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Diazacyclooctane: A cyclic diamine with a similar structure but without the methyl groups.
1,4-Diazacycloheptane: Another cyclic diamine with a different ring size.
Piperazine: A well-known cyclic diamine with a six-membered ring.
Uniqueness
1,5-Dimethyl-1,5-diazocane is unique due to the presence of methyl groups on the nitrogen atoms, which can significantly influence its chemical reactivity and binding properties. This structural modification enhances its potential as a ligand in coordination chemistry and as a building block in the synthesis of biologically active molecules.
Propiedades
Número CAS |
61134-92-7 |
|---|---|
Fórmula molecular |
C8H18N2 |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
1,5-dimethyl-1,5-diazocane |
InChI |
InChI=1S/C8H18N2/c1-9-5-3-7-10(2)8-4-6-9/h3-8H2,1-2H3 |
Clave InChI |
KHYAYIBAYNLQMW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(CCC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-](/img/structure/B14597285.png)
![(NE)-N-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethylidene)hydroxylamine](/img/structure/B14597290.png)




![Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-, ethyl ester](/img/structure/B14597307.png)
![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)
![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)



